2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride
Overview
Description
The compound “2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride” is a chemical with the molecular formula C14H9BrCl2O2 and a molecular weight of 360.03 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride” can be represented by the InChI code: 1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 .Scientific Research Applications
Synthesis and Reactivity
Fast Tin-Free Hydrodehalogenation and Reductive Radical Cyclization Reactions : The study by Vaillard, Postigo, and Rossi (2004) explores the photostimulated reactions of various aryl and alkyl chlorides and bromides, including compounds similar to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride. This research could offer insights into its potential reactivity and applications in synthesizing complex organic compounds through radical cyclization processes. The findings highlight the efficiency of certain reductive processes in achieving high yields of cyclized products, which could be relevant for the synthesis or modification of molecules containing the 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride structure (Santiago E. Vaillard, A. Postigo, R. Rossi, 2004).
Iron and Copper Salts in Benzo[b]furans Synthesis : Bonnamour, Piedrafita, and Bolm (2010) discuss the catalytic role of iron and copper salts in the synthesis of benzo[b]furans from aryl 2-bromobenzyl ketones. This research could be indirectly related to the applications of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride in the synthesis of heterocyclic compounds, providing a foundation for utilizing similar catalysts in reactions involving this compound to form complex organic structures with potential pharmaceutical relevance (Julien Bonnamour, M. Piedrafita, C. Bolm, 2010).
Molecular Structures and Conformational Studies
Conformational Structures of Halobenzoyl Chlorides : Johansen, Dahl, and Hagen (2013) conducted an extensive study on the gas phase molecular structures and conformational compositions of halobenzoyl chlorides, including compounds structurally related to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride. Their work provides detailed insights into the effects of halogen atoms on molecular geometry, which can be crucial for understanding the reactivity and potential applications of such compounds in various scientific research fields. The study emphasizes the importance of molecular conformation in determining the physical and chemical properties of halogenated aromatic compounds (T. Johansen, P. Dahl, K. Hagen, 2013).
Advanced Oxidation Processes
Degradation of Benzophenone-3 in Chlorinated Seawater Pools : The research by Manasfi et al. (2015) on the degradation products of benzophenone-3 in chlorinated seawater swimming pools demonstrates the complex chemical interactions involving chlorine, bromine, and organic compounds in aquatic environments. Although this study does not directly discuss 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride, it highlights the potential of halogenated organic compounds to undergo transformation in the presence of disinfectants, which could be relevant for environmental research or the development of new materials resistant to degradation in specific conditions (Tarek Manasfi, V. Storck, S. Ravier, C. Demelas, B. Coulomb, J. Boudenne, 2015).
Safety And Hazards
properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]-5-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMJXIZAHMNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.